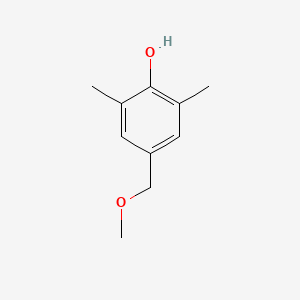

Phenol, 4-(methoxymethyl)-2,6-dimethyl-

説明

Contextualization within the Field of Substituted Phenols

Phenols are a major class of organic compounds defined by a hydroxyl (—OH) group directly attached to an aromatic ring. britannica.com The parent compound, phenol (B47542) (C₆H₅OH), is a foundational molecule from which a vast array of derivatives, known as substituted phenols, are derived. britannica.comoregonstate.edu These derivatives are formed by replacing one or more hydrogen atoms on the aromatic ring with other functional groups. oregonstate.eduresearchgate.net The nature, position, and number of these substituents profoundly influence the compound's physical and chemical properties, including its acidity, reactivity, and biological activity. oregonstate.eduresearchgate.net

Substituted phenols are integral to diverse fields, serving as precursors for pharmaceuticals, polymers, and agrochemicals. oregonstate.edu Within this broad family, compounds featuring specific substitution patterns exhibit unique functionalities. One such class is sterically hindered phenols, which typically possess bulky alkyl groups (such as tert-butyl or methyl groups) at the two positions ortho to the hydroxyl group. vinatiorganics.com This arrangement physically obstructs the hydroxyl group, modulating its reactivity. vinatiorganics.com

Another distinct modification is the introduction of an alkoxyalkyl group, such as a methoxymethyl group (—CH₂OCH₃), onto the phenolic ring. Phenol, 4-(methoxymethyl)-2,6-dimethyl- belongs to a highly specific subgroup that combines both of these structural features: steric hindrance from the two methyl groups at the C2 and C6 positions, and an alkoxyalkyl substituent at the C4 (para) position. This unique combination of features defines its chemical behavior and establishes its significance in specific research and application areas.

Academic Significance of Sterically Hindered and Alkoxymethyl-Substituted Phenols

The academic and industrial interest in sterically hindered phenols is primarily due to their potent antioxidant properties. researchgate.netvinatiorganics.com The mechanism of action involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating destructive oxidation chain reactions. researchgate.netwikipedia.org The bulky alkyl groups at the ortho positions play a crucial role by sterically shielding the resulting phenoxy radical, which enhances its stability and prevents it from initiating new radical chains. This structural feature makes hindered phenols highly effective and persistent radical scavengers. vinatiorganics.com Well-known examples like Butylated Hydroxytoluene (BHT) are widely used as antioxidants in plastics, fuels, lubricants, and food products to prevent oxidative degradation. vinatiorganics.comwikipedia.org

The presence of a 4-(methoxymethyl) group adds another layer of academic and practical significance. This functional group serves as a key synthetic handle, allowing the phenol to be incorporated into larger molecular structures. google.com Alkoxyalkyl substituted phenols are crucial intermediates in the synthesis of high-molecular-weight antioxidants. google.com These larger antioxidants are prized in material science because their size reduces volatility and prevents them from migrating or being extracted from the polymer matrix, ensuring long-term stability. google.com

Furthermore, research into substituted phenols extends to medicinal chemistry. The structural motifs of steric hindrance and various substitutions are explored in drug design to develop novel therapeutic agents. For instance, modified 2,6-disubstituted phenols have been investigated as potential general anesthetics, and the antioxidant capabilities of sterically hindered phenols are being studied for their potential to mitigate oxidative stress associated with various diseases. nih.govnih.govnih.gov The dual functionality of a compound like Phenol, 4-(methoxymethyl)-2,6-dimethyl-, with its stable antioxidant core and a reactive site for further synthesis, makes it a subject of significant interest for creating advanced materials and potentially bioactive molecules.

Historical Development and Early Research Trajectories Relevant to Phenol, 4-(methoxymethyl)-2,6-dimethyl-

The history of substituted phenols begins with the isolation of phenol itself from coal tar in 1834 by Friedlieb Ferdinand Runge. britannica.com The utility of phenols expanded rapidly, most notably with Joseph Lister's pioneering use of carbolic acid as a surgical antiseptic in the 1860s. britannica.com The 20th century saw the rise of the petrochemical industry, which facilitated the large-scale synthesis of various substituted phenols.

The development of sterically hindered phenols as antioxidants was a significant milestone. Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, became a benchmark industrial antioxidant, driving further research into how steric and electronic effects of substituents influence antioxidant efficacy. wikipedia.org

Research into alkoxyalkyl-substituted phenols followed, driven by the need for more permanent and robust stabilizers in materials. Early investigations into the synthesis of these compounds date back to the mid-20th century. For example, U.S. patents filed in the 1950s, such as US2838571 and US2841624, describe methods for preparing alkoxyalkyl-substituted phenols, often using metal hydroxide (B78521) catalysts. google.com These early methods highlight the longstanding industrial interest in this class of compounds as key intermediates. The synthesis of such molecules often involves classic organic reactions like the Mannich reaction or Friedel-Crafts alkylations, which have been adapted to produce specific substitution patterns on the phenolic ring. oregonstate.eduacs.org While the precise first synthesis of Phenol, 4-(methoxymethyl)-2,6-dimethyl- is not prominently documented, its development is a logical progression from this historical trajectory, combining the established principles of steric hindrance for antioxidant activity with alkoxyalkyl functionalization for creating advanced, high-performance chemical additives.

Data Tables

Chemical and Physical Properties of Phenol, 4-(methoxymethyl)-2,6-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-(methoxymethyl)-2,6-dimethylphenol |

| CAS Number | 5048-02-2 |

| Computed XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Monoisotopic Mass | 166.099379685 Da |

Data sourced from PubChem CID 585386.

Structure

3D Structure

特性

CAS番号 |

5048-02-2 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC名 |

4-(methoxymethyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5,11H,6H2,1-3H3 |

InChIキー |

QYYDUDRFMJMOSJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)COC |

正規SMILES |

CC1=CC(=CC(=C1O)C)COC |

同義語 |

4-methoxymethyl-2,6-dimethylphenol |

製品の起源 |

United States |

Chemical Reactivity and Transformational Chemistry of Phenol, 4 Methoxymethyl 2,6 Dimethyl

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, though its reactions are heavily influenced by the adjacent methyl groups.

Etherification Reactions

The conversion of the phenolic hydroxyl group of Phenol (B47542), 4-(methoxymethyl)-2,6-dimethyl- into an ether is possible, though the steric hindrance presented by the two ortho-methyl groups requires specific reaction conditions. The classical Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide, can be employed. learncbse.in For sterically hindered phenols, this reaction generally requires more forcing conditions, such as higher temperatures and polar aprotic solvents, to achieve reasonable yields.

The formation of the phenoxide anion is the first step, typically achieved by using a strong base like sodium hydride (NaH) or sodium amide (NaNH₂). The subsequent Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding alkyl ether. Secondary and tertiary alkyl halides are generally unsuitable as they lead to elimination reactions. learncbse.in

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reaction Type |

| Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Sodium Hydride (NaH) | - | Sodium 4-(methoxymethyl)-2,6-dimethylphenoxide | Deprotonation |

| Sodium 4-(methoxymethyl)-2,6-dimethylphenoxide | Methyl Iodide (CH₃I) | - | 1-Methoxy-4-(methoxymethyl)-2,6-dimethylbenzene | Williamson Ether Synthesis |

| Sodium 4-(methoxymethyl)-2,6-dimethylphenoxide | Ethyl Bromide (CH₃CH₂Br) | - | 1-Ethoxy-4-(methoxymethyl)-2,6-dimethylbenzene | Williamson Ether Synthesis |

Alternative methods for the etherification of hindered phenols include using amide acetals, which can act as powerful alkylating agents under specific conditions. researchgate.net

Esterification Reactions

Similar to etherification, the esterification of the phenolic hydroxyl group is also affected by steric hindrance. Standard Fischer esterification with a carboxylic acid under acidic catalysis is generally inefficient for hindered phenols. More reactive acylating agents are required.

The most common method involves the use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction. For example, reacting Phenol, 4-(methoxymethyl)-2,6-dimethyl- with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. ncert.nic.in

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reaction Type |

| Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Acetyl Chloride | Pyridine | 4-(Methoxymethyl)-2,6-dimethylphenyl acetate | Acylation |

| Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Acetic Anhydride | Triethylamine | 4-(Methoxymethyl)-2,6-dimethylphenyl acetate | Acylation |

| Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Benzoyl Chloride | Pyridine | 4-(Methoxymethyl)-2,6-dimethylphenyl benzoate | Acylation |

These reactions are typically carried out in aprotic solvents to avoid hydrolysis of the acylating agent.

Oxidation Pathways of the Phenolic Moiety

The oxidation of hindered phenols like Phenol, 4-(methoxymethyl)-2,6-dimethyl- can lead to several different products, depending on the oxidant and reaction conditions. The presence of the two ortho-methyl groups prevents the formation of many of the complex polymeric materials that are typical products of phenol oxidation.

One major pathway is oxidative coupling. The oxidation of the closely related 2,6-dimethylphenol (B121312) often results in the formation of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic polymer. researchgate.net A similar oxidative polymerization is conceivable for Phenol, 4-(methoxymethyl)-2,6-dimethyl-.

Alternatively, oxidation with specific reagents can lead to quinone-type structures. For instance, oxidation of 2,6-dimethylphenol with hexachloroiridate(IV) can yield both 2,6-dimethylbenzoquinone (B1208291) and the dimerized product 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone. rsc.org The formation of 2,6-dimethylbenzoquinone involves the loss of the para-substituent. In the case of Phenol, 4-(methoxymethyl)-2,6-dimethyl-, this would imply the cleavage of the methoxymethyl group.

| Substrate | Oxidizing Agent | Product(s) |

| 2,6-Dimethylphenol | Oxygen / Copper Catalyst | Poly(2,6-dimethyl-1,4-phenylene oxide) |

| 2,6-Dimethylphenol | Hexachloroiridate(IV) | 2,6-Dimethylbenzoquinone and 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone |

Transformations Involving the Para-Methoxymethyl Group

The methoxymethyl group at the para-position is a benzylic ether and exhibits reactivity characteristic of this functional group.

De-etherification and Hydrolysis Reactions

The methoxymethyl (MOM) ether linkage can be cleaved under various conditions to regenerate the corresponding hydroxymethyl group, which can then be further transformed. This deprotection is a key reaction.

A mild and highly chemoselective method for the deprotection of aromatic MOM ethers involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl. acs.orgrsc.org This reaction proceeds under neutral conditions and is tolerant of many other functional groups. The reaction first converts the MOM ether to a silyl (B83357) ether, which is then hydrolyzed upon the addition of water to yield the corresponding phenol. acs.org In the context of the target molecule, this would lead to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol.

| Substrate | Reagents | Product | Yield | Reference |

| 1-(Methoxymethoxy)-2,6-dimethylbenzene | TMSOTf, 2,2′-bipyridyl, then H₂O | 2,6-Dimethylphenol | 74% | acs.org |

Hydrolysis can also be achieved under more forceful conditions. For instance, the cleavage of benzyl (B1604629) phenyl ether, a related structure, can be accomplished using high-temperature liquid water, yielding phenol and benzyl alcohol. plu.mx Similarly, hydrogenolysis over a nickel-molybdenum (B8610338) catalyst can cleave the C-O bond to give phenol and toluene. mdpi.com These methods suggest that the C-O bond of the methoxymethyl group in Phenol, 4-(methoxymethyl)-2,6-dimethyl- can be cleaved to yield 2,6-dimethylphenol and methanol (B129727) or its derivatives.

Oxidation of the Methoxymethyl Group to Carbonyl Functionalities

The benzylic carbon of the methoxymethyl group is susceptible to oxidation, providing a synthetic route to valuable carbonyl compounds. Various oxidizing agents can convert benzylic ethers into aldehydes or carboxylic acids. proquest.comtandfonline.com

Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to the corresponding carbonyl compounds under neutral conditions. cdnsciencepub.com The reaction is believed to proceed via hydride abstraction from the carbon adjacent to the ether oxygen. cdnsciencepub.com Applying this to Phenol, 4-(methoxymethyl)-2,6-dimethyl- would be expected to yield 4-formyl-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylbenzaldehyde.

Other reagents capable of this transformation include in-situ generated o-iodoxybenzoic acid (IBX) and dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal). proquest.comtandfonline.com These methods offer selective oxidation of the benzylic ether without affecting the sensitive phenolic hydroxyl group or the aromatic ring.

| Starting Material | Reagent | Product | Reaction Type |

| Phenol, 4-(methoxymethyl)-2,6-dimethyl- | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 4-Hydroxy-3,5-dimethylbenzaldehyde | Oxidation |

| Benzyl methyl ether | IBX (in situ) / PTC | Benzaldehyde | Oxidation |

| Benzyl ethers | N₂O₄/Charcoal | Corresponding carbonyl compounds | Oxidation |

This transformation is synthetically useful as hydroxybenzaldehydes are important intermediates in the synthesis of more complex molecules.

Nucleophilic Substitution at the Methylene (B1212753) Carbon

The methylene carbon of the 4-(methoxymethyl) group in Phenol, 4-(methoxymethyl)-2,6-dimethyl- is susceptible to nucleophilic attack, leading to the displacement of the methoxy (B1213986) group. This reactivity is analogous to that of benzyl ethers. The reaction is typically facilitated by converting the hydroxyl group of the methoxymethyl moiety into a better leaving group, or by employing strong nucleophiles.

For instance, the reaction of the corresponding 4-halomethyl-2,6-dimethylphenol with various nucleophiles results in the formation of new ether, ester, or other carbon-substituted derivatives. A general representation of this transformation is the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol to yield 4-methoxymethyl-2,6-di-tert-butylphenol, a structurally similar hindered phenol. researchgate.net This indicates that the reverse reaction, the substitution of the methoxy group in Phenol, 4-(methoxymethyl)-2,6-dimethyl-, would require activation.

Commonly, the ether linkage can be cleaved under acidic conditions, which would protonate the methoxy group, turning it into a good leaving group (methanol). Subsequent attack by a nucleophile present in the reaction medium can then occur at the benzylic methylene carbon.

Table 1: Examples of Nucleophilic Substitution Reactions on Analagous 4-Substituted Phenols

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Bromomethyl-2,6-di-tert-butylphenol | Methanol | 4-Methoxymethyl-2,6-di-tert-butylphenol | Nucleophilic Substitution (SN1/SN2) |

| 3-Chloromethyl-1,2,4,5-tetrafluorobenzene | Methanol, Inorganic Base | 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene | Nucleophilic Substitution |

Rearrangement Reactions of the Methoxymethyl Group

The methoxymethyl group in Phenol, 4-(methoxymethyl)-2,6-dimethyl- is generally stable and does not readily undergo rearrangement reactions under standard conditions. However, under specific and often harsh reaction conditions, rearrangements involving the cleavage and reformation of bonds can be induced.

While direct evidence for rearrangement of the methoxymethyl group in this specific compound is not prevalent in the literature, analogous phenol derivatives can undergo rearrangements like the Fries or Claisen rearrangements. For a Fries-type rearrangement to occur, the methoxymethyl group would first need to be converted into an acyl group.

A more relevant potential rearrangement is the Sommelet–Hauser rearrangement if a quaternary ammonium (B1175870) salt were to be formed from the methoxymethyl group. However, the most plausible rearrangement scenario would involve the cleavage of the methoxymethyl ether under acidic conditions, followed by potential electrophilic attack of the resulting benzylic carbocation onto another position of the aromatic ring, although this is generally not a facile process.

Reactivity of the Aryl Ring under Steric Hindrance

The two methyl groups at the ortho-positions (2 and 6) to the hydroxyl group exert significant steric hindrance. This steric shielding profoundly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution (Limited Scope and Regioselectivity)

The hydroxyl group and the methoxymethyl group are both activating and ortho-, para-directing for electrophilic aromatic substitution. However, the bulky methyl groups at positions 2 and 6 sterically hinder access to these positions. The position para to the hydroxyl group is already substituted. Therefore, any electrophilic attack would be directed to the meta-positions (3 and 5) relative to the hydroxyl group.

Due to the steric hindrance, forcing conditions are often required for electrophilic aromatic substitution to occur. The regioselectivity will be a balance between the electronic directing effects of the substituents and the steric constraints imposed by the ortho-methyl groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 3-Bromo-4-(methoxymethyl)-2,6-dimethylphenol | Steric hindrance at positions 2 and 6 directs substitution to the less hindered meta positions. |

| HNO₃ / H₂SO₄ | 3-Nitro-4-(methoxymethyl)-2,6-dimethylphenol | Similar to halogenation, nitration is expected to occur at the meta position. |

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. nih.govbiosynth.comnih.gov In Phenol, 4-(methoxymethyl)-2,6-dimethyl-, both the hydroxyl group and the ether oxygen of the methoxymethyl group can act as directing groups for metalation, typically with organolithium reagents like n-butyllithium. nih.govresearchgate.net

The hydroxyl group is acidic and will be deprotonated first by the strong base to form a lithium phenoxide. This phenoxide is a powerful ortho-directing group. The ether oxygen of the methoxymethyl group can also direct lithiation to the adjacent position. Given the substitution pattern, metalation will occur at the available ortho-positions, which are positions 3 and 5. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.

Table 3: Potential Functionalization via Directed ortho-Metalation

| Reagent 1 | Reagent 2 (Electrophile) | Product |

| n-BuLi | CO₂ | 3-Carboxy-4-(methoxymethyl)-2,6-dimethylphenol |

| n-BuLi | (CH₃)₃SiCl | 4-(Methoxymethyl)-2,6-dimethyl-3-(trimethylsilyl)phenol |

| n-BuLi | DMF | 3-Formyl-4-(methoxymethyl)-2,6-dimethylphenol |

Radical Reactions Involving Phenol, 4-(methoxymethyl)-2,6-dimethyl-

Phenolic compounds, especially sterically hindered ones, are well-known for their ability to act as radical scavengers and antioxidants. This property stems from the facile formation of a relatively stable phenoxyl radical.

Formation of Phenoxyl Radicals

The oxidation of Phenol, 4-(methoxymethyl)-2,6-dimethyl- leads to the formation of a phenoxyl radical. This one-electron oxidation can be achieved using various oxidizing agents, such as metal salts (e.g., ferricyanide), lead dioxide, or through enzymatic processes, for example, with laccase. nih.govresearchgate.net The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. The two methyl groups at the ortho-positions provide further steric protection to the radical center, increasing its persistence.

The formation of the phenoxyl radical is the primary step in the antioxidant activity of this compound. The radical can then undergo further reactions, such as dimerization or disproportionation. For instance, the phenoxy radical of the structurally similar 2,6-di-tert-butyl-4-methylphenol has been shown to disproportionate to form a quinone methide. nih.gov It is plausible that the phenoxyl radical of Phenol, 4-(methoxymethyl)-2,6-dimethyl- could undergo a similar transformation.

The formation and stability of such phenoxyl radicals can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy, which provides information about the structure and environment of the unpaired electron. researchgate.netethernet.edu.etuoc.gr

Radical Scavenging Mechanisms (Theoretical)

Phenol, 4-(methoxymethyl)-2,6-dimethyl-, as a sterically hindered phenolic compound, functions as a potent antioxidant primarily through its ability to intercept and neutralize free radicals. This action is crucial in preventing the oxidative degradation of polymeric materials. vinatiorganics.compartinchem.com The theoretical basis for its radical scavenging activity centers on the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), which terminates the radical and prevents it from initiating or propagating damaging chain reactions. partinchem.comnih.gov

The core mechanism involves the homolytic cleavage of the O-H bond, a process known as Hydrogen Atom Transfer (HAT).

Phenol-OH + R• → Phenol-O• + R-H

Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical. The effectiveness of the antioxidant is highly dependent on the stability and low reactivity of this newly formed phenoxyl radical. partinchem.com In the case of Phenol, 4-(methoxymethyl)-2,6-dimethyl-, several structural features contribute to the stability of this radical:

Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) to the hydroxyl group create significant steric bulk. vinatiorganics.comvinatiorganics.com This "hindered" structure physically shields the radical oxygen atom, making it difficult for it to participate in further undesirable reactions that could propagate oxidation. vinatiorganics.com

Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, which significantly stabilizes the radical. The substituents on the ring influence this stabilization.

Electronic Effects of Substituents: The methyl groups (electron-donating) and the para-positioned methoxymethyl group also influence the electronic density of the ring, which in turn affects the stability of the phenoxyl radical and the ease of hydrogen donation.

Beyond the primary HAT mechanism, other theoretical pathways for radical scavenging by phenols include Single Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). However, for non-polar phenolic compounds like this one, the HAT mechanism is generally considered the most predominant and favorable pathway. mdpi.com

| Theoretical Mechanism | Description | Key Influencing Factor |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. | O-H Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer-Proton Transfer (SET-PT) | The phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates. | Ionization Potential (IP) |

| Sequential Proton Loss-Electron Transfer (SPLET) | The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. | Proton Affinity (PA) |

Polymerization Initiation via Radical Pathways

While phenolic antioxidants are primarily added to polymers to inhibit radical-induced degradation by terminating chain reactions, under certain conditions, the phenoxyl radical itself can initiate polymerization. partinchem.com This process is a form of radical polymerization, a chain reaction method that involves the successive addition of monomer units to a radical center. wikipedia.orgfujifilm.com

The initiation of polymerization by the phenoxyl radical derived from Phenol, 4-(methoxymethyl)-2,6-dimethyl- can be described by a two-step mechanism:

Formation of the Initiating Radical: First, the parent phenol must lose its hydroxyl hydrogen to form the stabilized phenoxyl radical. This can be triggered by heat, interaction with another radical initiator, or other activating methods. open.eduPhenol-OH → Phenol-O• + H•

Addition to Monomer: The resulting phenoxyl radical (Phenol-O•) then attacks the carbon-carbon double bond of a vinyl monomer molecule (e.g., styrene (B11656) or methyl methacrylate). wikipedia.orgopen.edu The radical adds to one of the carbons of the double bond, using one electron from the pi-bond to form a new, stable sigma bond. The other electron from the pi-bond shifts to the other carbon atom, transforming the entire monomer into a new carbon-centered radical. wikipedia.orgPhenol-O• + CH₂=CHR → Phenol-O-CH₂-C•HR

This newly formed radical can then proceed to attack subsequent monomer units, propagating the polymer chain in a process known as chain propagation. libretexts.orgyoutube.com Although they are primarily used as stabilizers, the ability of hindered phenols to initiate polymerization under specific circumstances is a recognized phenomenon. partinchem.comlibretexts.org The induction period method, which measures the delay in polymerization caused by an antioxidant, is a common technique used to evaluate the radical-scavenging activity of phenolic compounds in monomer systems like methyl methacrylate (B99206) (MMA). mdpi.com

| Stage | Reaction Description | Example Reactants |

|---|---|---|

| Radical Formation (Initiation Step 1) | The parent phenol loses a hydrogen atom to form a phenoxyl radical. | Phenol, 4-(methoxymethyl)-2,6-dimethyl- |

| Monomer Attack (Initiation Step 2) | The phenoxyl radical adds across the double bond of a monomer, creating a new carbon-centered radical. | Phenoxyl Radical + Vinyl Monomer (e.g., Styrene) |

| Propagation | The new radical chain adds to another monomer, extending the polymer chain. | Growing Polymer Radical + Vinyl Monomer |

Mechanistic Investigations of Reactions Involving Phenol, 4 Methoxymethyl 2,6 Dimethyl

Elucidation of Reaction Pathways using Spectroscopic Methods

Spectroscopic techniques are indispensable for identifying the transient intermediates and final products that define a reaction pathway. In the context of Phenol (B47542), 4-(methoxymethyl)-2,6-dimethyl- , the oxidative generation of its corresponding ortho-quinone methide is a primary transformation of interest.

The oxidation of phenols, particularly those with benzylic hydrogens, can proceed through radical intermediates. For instance, the single-electron oxidation of similar phenolic compounds has been shown to form a benzyl (B1604629) radical, which can then isomerize to a phenoxy radical. nih.gov The decay of such radical species can be monitored using Electron Spin Resonance (ESR) spectroscopy, which detects the presence of unpaired electrons. nih.gov

Once formed, the ortho-quinone methide intermediate from Phenol, 4-(methoxymethyl)-2,6-dimethyl- possesses a distinct conjugated system that can be characterized by UV-Vis spectroscopy. Quinone methides are known to be highly reactive, and their formation and consumption can be monitored by observing changes in the absorption spectrum over time. nih.gov Flash photolysis techniques can be employed to generate the transient quinone methide and measure its decay kinetics. nih.gov

A summary of spectroscopic methods and their application is presented below:

| Spectroscopic Method | Application in Studying Reactions of Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Expected Observations |

| UV-Vis Spectroscopy | Monitoring the formation and decay of the ortho-quinone methide intermediate. | Appearance and subsequent disappearance of characteristic absorption bands of the conjugated quinone methide system. |

| NMR Spectroscopy | Structural elucidation of starting material, intermediates (if stable enough), and final products. | Chemical shift changes indicative of the transformation from a phenol to a quinone methide and then to a final product (e.g., a cycloadduct). |

| FTIR Spectroscopy | Identification of functional groups in reactants and products. | Disappearance of the phenolic O-H stretch and appearance of new bands corresponding to the quinone methide C=O and C=C stretches, and subsequently the functional groups of the final product. |

| Mass Spectrometry | Determination of the molecular weight of intermediates and products. | Detection of the mass of the ortho-quinone methide and any subsequent adducts, confirming the proposed reaction pathway. |

| ESR Spectroscopy | Detection of radical intermediates in single-electron transfer oxidation pathways. | Observation of signals corresponding to phenoxy or benzyl radicals. |

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative data on the rates of reaction, offering insights into the factors that control the reaction mechanism. For Phenol, 4-(methoxymethyl)-2,6-dimethyl- , a key transformation is the formation of the ortho-quinone methide and its subsequent reactions. The kinetics of these steps are often fast, necessitating specialized techniques for their measurement.

The rate of formation of the ortho-quinone methide from the phenol can be influenced by the choice of oxidant and reaction conditions. For example, the oxidation of structurally similar phenols has been shown to be a second-order process with respect to the phenoxy radical intermediate. nih.gov The rate constants for the decay of quinone methides can be determined using techniques like flash photolysis, where the transient species is generated rapidly and its disappearance is monitored spectroscopically. nih.gov

In the context of tandem reactions, the kinetics of the ortho-quinone methide reacting with a nucleophile or a dienophile are also critical. The rate of these reactions will depend on the concentration of both the quinone methide and the trapping agent, as well as the intrinsic reactivity of the trapping agent. For example, electron-rich dienophiles are expected to react faster in IEDDA reactions with the electron-deficient ortho-quinone methide. chemrxiv.org

The following table presents hypothetical kinetic data for the reaction of an ortho-quinone methide, illustrating the type of information obtained from kinetic studies.

| Reaction Step | Reactants | Rate Law | Rate Constant (k) |

| o-QM Formation | Phenol, 4-(methoxymethyl)-2,6-dimethyl- + Oxidant | Rate = k[Phenol][Oxidant] | Varies with oxidant and conditions |

| o-QM Dimerization | 2 x o-QM | Rate = k[o-QM]² | High, diffusion-controlled |

| IEDDA Cycloaddition | o-QM + Ethyl vinyl ether | Rate = k[o-QM][Ethyl vinyl ether] | Moderate to high |

| Nucleophilic Addition | o-QM + Thiol | Rate = k[o-QM][Thiol] | Very high |

Isotope Labeling Experiments for Mechanism Confirmation

Isotope labeling is a powerful tool for unequivocally confirming reaction mechanisms by tracing the fate of specific atoms throughout a transformation. By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), or ¹²C with ¹³C), one can follow its path and elucidate the connectivity changes during the reaction.

In the study of reactions involving Phenol, 4-(methoxymethyl)-2,6-dimethyl- , deuterium (B1214612) labeling would be particularly insightful. For instance, to confirm the role of the benzylic protons in the formation of the ortho-quinone methide, one could synthesize the starting material with deuterium atoms at the 4-(methoxymethyl) position. If the subsequent oxidation and trapping reaction proceeds, the location of the deuterium atoms in the final product, as determined by NMR or mass spectrometry, would confirm the proposed mechanism.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with the deuterated substrate is compared to the non-deuterated one, can provide information about the rate-determining step. A significant KIE would suggest that the C-H bond at the labeled position is broken in the rate-determining step of the reaction. The base-catalyzed formation of quinone methide tautomers has been investigated using deuterium-labeled catechols, demonstrating the utility of this approach. nih.gov

Transition State Analysis in Catalyzed Reactions

In catalyzed reactions, understanding the structure and energy of the transition state is crucial for explaining the observed reactivity and selectivity. For the formation of ortho-quinone methides from Phenol, 4-(methoxymethyl)-2,6-dimethyl- , both chemical and enzymatic catalysts can be employed.

Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for modeling transition states. For the IEDDA reaction of an ortho-quinone methide with a dienophile, DFT calculations can predict whether the reaction proceeds through a concerted or a stepwise mechanism and can explain the observed stereoselectivity. chemrxiv.org Such calculations can model the transition state for the cycloaddition, providing insights into the bond-forming and bond-breaking processes. chemrxiv.org

In chemoenzymatic approaches, where an enzyme catalyzes the initial oxidation of the phenol, the transition state analysis would focus on the enzyme's active site. chemrxiv.org Modeling the substrate binding and the catalytic steps within the enzyme can reveal the origins of the high selectivity often observed in biocatalysis. For instance, the geometry of the active site may pre-organize the substrate for a specific reaction pathway.

A table summarizing the findings from a hypothetical transition state analysis is provided below:

| Reaction | Computational Method | Key Findings |

| IEDDA Cycloaddition | DFT (B3LYP/6-31G*) | Concerted, asynchronous transition state. Lower activation energy for the observed major product. |

| Enzymatic Oxidation | QM/MM | Identification of key amino acid residues in the active site that stabilize the transition state through hydrogen bonding. |

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. The formation and reactivity of the zwitterionic ortho-quinone methide from Phenol, 4-(methoxymethyl)-2,6-dimethyl- are expected to be particularly sensitive to solvent polarity.

The zwitterionic resonance structure of the ortho-quinone methide suggests that polar solvents would stabilize this intermediate, potentially increasing its lifetime and influencing the product distribution in subsequent reactions. Conversely, in nonpolar solvents, the formation of the charged intermediate might be less favorable.

The rate of nucleophilic addition to quinone methides can also be affected by the solvent's ability to solvate the nucleophile and the transition state. Furthermore, specific solvent interactions, such as hydrogen bonding, can play a critical role. For example, protic solvents might compete with the intended nucleophile, leading to side products. The choice of solvent can therefore be a tool to direct the reaction towards a desired outcome.

Role and Application in Advanced Chemical Synthesis and Materials Science Research

Phenol (B47542), 4-(methoxymethyl)-2,6-dimethyl- as a Building Block in Organic Synthesis

The strategic placement of functional groups on the aromatic ring of 4-(methoxymethyl)-2,6-dimethylphenol allows for its use as a versatile intermediate in the synthesis of more complex molecular architectures.

Precursor for Complex Organic Molecules

The phenolic hydroxyl group of 4-(methoxymethyl)-2,6-dimethylphenol can serve as a handle for the introduction of various functionalities through etherification and esterification reactions. Furthermore, the methoxymethyl group at the para-position is a latent source of reactivity. Under acidic conditions, it can be hydrolyzed to the corresponding hydroxymethyl group, which can then be oxidized to an aldehyde or carboxylic acid. These transformations open up pathways to a variety of derivatives, including substituted benzaldehydes and benzoic acids, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The presence of the two methyl groups ortho to the hydroxyl group provides steric hindrance, which can be exploited to direct reactions to other positions on the molecule or to stabilize reactive intermediates. For instance, the hindered nature of the phenol can influence the regioselectivity of electrophilic aromatic substitution reactions, should the reaction conditions be harsh enough to overcome the directing effects of the existing substituents.

Ligand Precursor for Metal Catalysis (Theoretical Aspects)

For example, derivatization of the phenolic hydroxyl group could lead to the formation of phosphinite or phosphonite ligands by reaction with chlorophosphines. The resulting ligands would possess a combination of steric bulk from the 2,6-dimethylphenyl moiety and the electronic properties conferred by the para-methoxymethyl group. Such ligands could find potential applications in cross-coupling reactions, such as the Suzuki or Heck reactions, where the ligand's steric and electronic properties are crucial for catalytic efficiency.

The methoxymethyl group could also be modified to introduce additional coordinating atoms, leading to the formation of bidentate or multidentate ligands. For instance, replacement of the methyl ether with a group containing nitrogen or sulfur donors could result in ligands with tailored properties for specific catalytic transformations.

Integration into Polymeric Materials

The reactivity of 4-(methoxymethyl)-2,6-dimethylphenol makes it a candidate for integration into various polymer systems, where it can function as a monomer, a cross-linking agent, or a stabilizer.

Monomer for Polymerization Reactions (e.g., Polycarbonates, Epoxies)

As a bifunctional monomer, 4-(methoxymethyl)-2,6-dimethylphenol can participate in polymerization reactions. The phenolic hydroxyl group can react with phosgene (B1210022) or its equivalents to form polycarbonates. The resulting polymers would be expected to exhibit good thermal stability due to the presence of the aromatic rings in the polymer backbone.

In the context of epoxy resins, the phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a diglycidyl ether derivative. This derivative can then be polymerized or co-polymerized to form a cross-linked epoxy network. The steric hindrance provided by the methyl groups may influence the curing kinetics and the final properties of the cured resin.

Cross-Linking Agent in Polymer Networks

The potential for 4-(methoxymethyl)-2,6-dimethylphenol to be transformed into a multifunctional derivative makes it a candidate for use as a cross-linking agent. For example, conversion of the methoxymethyl group to a hydroxymethyl group, followed by reaction with a diisocyanate, could yield a diurethane derivative. This molecule could then be used to cross-link polymers containing hydroxyl or amine groups.

The rigidity of the aromatic ring and the defined geometry of the substituents would be expected to impart specific mechanical properties to the resulting cross-linked polymer network.

Stabilizer in Polymer Degradation Studies (Mechanistic Focus)

Hindered phenols are well-known as antioxidants and stabilizers for polymers. They function by scavenging free radicals that are formed during the degradation of polymers, thereby inhibiting the degradation process. The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, forming a stable phenoxyl radical.

The phenoxyl radical derived from 4-(methoxymethyl)-2,6-dimethylphenol is stabilized by resonance and by the steric hindrance of the ortho-methyl groups. This prevents the radical from participating in further chain-propagating reactions. The presence of the methoxymethyl group at the para-position could potentially influence the antioxidant activity, although the primary mechanism of stabilization is expected to be dominated by the hindered phenolic hydroxyl group.

Role in Supramolecular Chemistry Research

Supramolecular chemistry investigates chemical systems composed of a discrete number of molecules. The following subsections explore the potential, though not explicitly documented, role of Phenol, 4-(methoxymethyl)-2,6-dimethyl- in this field.

Host-Guest Interactions (Mechanistic and Structural Aspects)

There is currently a lack of specific research in available literature detailing the mechanistic and structural aspects of host-guest interactions involving Phenol, 4-(methoxymethyl)-2,6-dimethyl- . However, its molecular structure suggests potential for such interactions. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, and the methyl groups provide steric bulk that can influence the selectivity of guest binding.

Self-Assembly Studies

Similarly, specific studies on the self-assembly of Phenol, 4-(methoxymethyl)-2,6-dimethyl- are not readily found in the current body of scientific literature. In theory, the presence of both hydrogen-bonding moieties and an aromatic ring could allow for the formation of ordered supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions. The dimethyl substitution pattern on the phenol ring would also play a significant role in directing the geometry of any potential self-assembled structures.

Application in Advanced Catalytic Systems (Non-Biological)

The application of phenolic compounds in catalysis is a well-established field. However, the specific use of Phenol, 4-(methoxymethyl)-2,6-dimethyl- in non-biological catalytic systems is not a prominent feature in published research.

Component in Organocatalytic Systems

While a direct role for Phenol, 4-(methoxymethyl)-2,6-dimethyl- as an organocatalyst is not documented, its structural features suggest theoretical possibilities. The phenolic proton is acidic and could participate in acid-base catalysis. Furthermore, the molecule could be chemically modified to incorporate other catalytically active functional groups, with the 2,6-dimethyl substitution potentially influencing the stereochemical outcome of catalyzed reactions.

Support Material Functionalization (Theoretical)

The functionalization of support materials with organic molecules is a common strategy in heterogeneous catalysis. Theoretically, Phenol, 4-(methoxymethyl)-2,6-dimethyl- could be anchored to a solid support, such as silica (B1680970) or a polymer resin. The hydroxyl group provides a reactive site for covalent attachment. Once immobilized, the functionalized material could serve as a platform for further chemical modifications or as a solid-supported catalyst or scavenger in chemical reactions. However, specific examples of this application for the title compound are not reported in the literature.

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of a molecule's connectivity and stereochemistry.

In the case of Phenol (B47542), 4-(methoxymethyl)-2,6-dimethyl-, NMR would be crucial to confirm the successful synthesis and the specific arrangement of substituents on the phenolic ring. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, the methoxymethyl protons, and the phenolic hydroxyl proton. The chemical shifts, integration values, and coupling patterns of these signals would provide definitive structural proof.

As a proxy, the NMR data for the closely related compound, 2,6-dimethylphenol (B121312) , is presented below to illustrate the expected spectral features. hmdb.cachemicalbook.comnih.gov The key differences for Phenol, 4-(methoxymethyl)-2,6-dimethyl- would be the presence of signals for the -CH₂OCH₃ group and the altered symmetry of the aromatic ring, which would lead to more complex splitting patterns for the aromatic protons.

Table 1: Representative ¹H NMR Data for 2,6-dimethylphenol (Data is illustrative for a similar compound)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~6.8-7.0 | Triplet | 1H |

| Aromatic CH | ~6.7 | Doublet | 2H |

| Phenolic OH | ~4.5-5.5 | Singlet | 1H |

| Methyl CH₃ | ~2.2 | Singlet | 6H |

Table 2: Representative ¹³C NMR Data for 2,6-dimethylphenol (Data is illustrative for a similar compound)

| Carbon | Chemical Shift (ppm) |

| C-OH | ~152 |

| C-CH₃ | ~128 |

| Aromatic CH (ortho) | ~121 |

| Aromatic CH (para) | ~129 |

| Methyl C | ~16 |

For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, one would expect to see additional signals in the ¹H NMR spectrum for the methylene (B1212753) (-CH₂-) protons around 4.3-4.5 ppm and the methoxy (B1213986) (-OCH₃) protons around 3.3-3.5 ppm. In the ¹³C NMR spectrum, new signals for the methylene and methoxy carbons would also be present.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a research setting, it is invaluable for monitoring the progress of a reaction and confirming the identity of the desired product.

For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, the molecular ion peak in the mass spectrum would confirm its molecular weight of 166.22 g/mol . nih.gov The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, providing further evidence for the proposed structure. Common fragmentation pathways for phenols include the loss of a methyl group (M-15), the loss of CO (M-28), and cleavage of the ether linkage. libretexts.orgdocbrown.info

Table 3: Expected Key Mass Spectrometry Fragments for Phenol, 4-(methoxymethyl)-2,6-dimethyl-

| m/z Value | Proposed Fragment | Significance |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 121 | [M - CH₂OCH₃]⁺ | Cleavage of the methoxymethyl group |

The analysis of reaction mixtures by techniques like GC-MS allows researchers to track the disappearance of starting materials and the appearance of the product, optimizing reaction conditions for yield and purity.

Chromatographic Methods (HPLC, GC) for Purity Assessment in Synthetic Research

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a synthesized compound. cabidigitallibrary.orgoup.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a research sample of Phenol, 4-(methoxymethyl)-2,6-dimethyl-, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak, under specific chromatographic conditions, serves as an identifying characteristic of the compound. The presence of additional peaks would indicate impurities, which could be starting materials, byproducts, or degradation products.

Table 4: Illustrative Chromatographic Purity Analysis

| Technique | Parameter | Value for Pure Sample | Indication of Impurity |

| HPLC | Peak Area % | >99% | Multiple peaks, lower % area for main peak |

| GC | Retention Time | Single, consistent value | Peaks at different retention times |

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its phenolic nature, derivatization might be employed in GC analysis to improve peak shape and thermal stability. cabidigitallibrary.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for confirming that a chemical transformation has occurred.

For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, the IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic and aliphatic groups, the C-O stretches of the phenol and the ether, and the aromatic C=C bending vibrations. nist.gov When this compound undergoes a reaction, for example, the esterification of the phenolic hydroxyl group, the disappearance of the broad O-H stretch and the appearance of a new C=O stretch in the IR spectrum would provide clear evidence of the transformation.

Table 5: Key IR Absorption Bands for Phenol, 4-(methoxymethyl)-2,6-dimethyl-

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H | 3200-3600 | Broad |

| Aromatic C-H | 3000-3100 | Sharp |

| Aliphatic C-H | 2850-3000 | Sharp |

| Aromatic C=C | 1450-1600 | Medium to strong |

| C-O (ether) | 1050-1150 | Strong |

| C-O (phenol) | 1200-1260 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-Ray Crystallography for Solid-State Structural Determination of Derivatives

This technique is particularly valuable for confirming absolute stereochemistry in chiral derivatives or for studying intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The resulting crystal structure provides an unambiguous and highly detailed picture of the molecule's architecture.

Table 6: Information Obtained from X-Ray Crystallography of a Derivative

| Structural Parameter | Significance |

| Unit Cell Dimensions | Defines the repeating unit of the crystal lattice |

| Bond Lengths and Angles | Confirms connectivity and identifies any structural strain |

| Torsional Angles | Describes the conformation of the molecule |

| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces |

Computational and Theoretical Chemistry Studies of Phenol, 4 Methoxymethyl 2,6 Dimethyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Phenol (B47542), 4-(methoxymethyl)-2,6-dimethyl-, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

A computational study on Phenol, 4-(methoxymethyl)-2,6-dimethyl- would calculate the energies of its HOMO and LUMO. This data, currently not available in published literature, would be presented in a table similar to the hypothetical one below.

Hypothetical Frontier Molecular Orbital Data for Phenol, 4-(methoxymethyl)-2,6-dimethyl-

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is critical for predicting its interaction with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of Phenol, 4-(methoxymethyl)-2,6-dimethyl-.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would be susceptible to nucleophilic attack. For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, the oxygen atom of the hydroxyl group would be expected to show a negative electrostatic potential. However, specific values and detailed maps from computational studies are not available.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of Phenol, 4-(methoxymethyl)-2,6-dimethyl- would be investigated through conformational analysis. This is crucial as the compound's reactivity and biological activity can be highly dependent on its preferred conformation.

Rotational Barriers of the Methoxymethyl Group

The methoxymethyl group at the 4-position of the phenol ring has rotational freedom around the C(aryl)-C(methylene) and C(methylene)-O bonds. A key aspect of the conformational analysis would be to calculate the energy barriers associated with these rotations. This is typically done by systematically changing the relevant dihedral angles and calculating the energy at each step. The results would reveal the most stable conformations and the energy required to transition between them. No published data on these rotational barriers for Phenol, 4-(methoxymethyl)-2,6-dimethyl- could be located.

Molecular Dynamics Simulations for Solvent Interactions (Theoretical)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of Phenol, 4-(methoxymethyl)-2,6-dimethyl- in a solvent, such as water or an organic solvent, would provide a dynamic picture of these interactions.

The simulation would track the trajectories of the solute and solvent molecules, allowing for the analysis of hydrogen bonding patterns between the phenolic hydroxyl group and solvent molecules, as well as the solvation of the methoxymethyl group. This information is valuable for understanding the compound's solubility and how the solvent might influence its conformational preferences and reactivity. At present, no specific molecular dynamics simulation studies for Phenol, 4-(methoxymethyl)-2,6-dimethyl- have been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard approaches for these predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Computational methods calculate the isotropic magnetic shielding constants of the nuclei, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used. For phenolic compounds, DFT methods, such as B3LYP, are often employed with basis sets like 6-311++G(d,p) to achieve good correlation with experimental data.

While specific predicted NMR data for Phenol, 4-(methoxymethyl)-2,6-dimethyl- is not readily found in the literature, a hypothetical table of predicted chemical shifts, based on the analysis of similar substituted phenols, is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 4-(methoxymethyl)-2,6-dimethyl- (Note: These are representative values and not from published computational studies on this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| OH | ~4.5 - 5.5 | - |

| Ar-H | ~6.8 - 7.0 | ~128 - 130 |

| CH₂ | ~4.4 | ~75 |

| OCH₃ | ~3.3 | ~58 |

| Ar-CH₃ | ~2.2 | ~16 |

| C-OH | - | ~152 |

| C-CH₃ | - | ~124 |

| C-CH₂OCH₃ | - | ~135 |

Vibrational Frequencies:

Computational methods can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculations are typically performed after optimizing the molecular geometry. The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method. As with NMR predictions, DFT methods are commonly used for this purpose.

For instance, studies on similar molecules like 2,4,6-trimethylphenol (B147578) have shown that DFT calculations can provide vibrational frequencies that are in good agreement with experimental data from FTIR and FT-Raman spectroscopy. bohrium.com The analysis of these frequencies helps in the assignment of specific vibrational modes to the functional groups within the molecule.

Predicted Vibrational Frequencies for Phenol, 4-(methoxymethyl)-2,6-dimethyl- (Note: These are representative values and not from published computational studies on this specific molecule.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3500 - 3700 | Associated with the phenolic hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the methyl and methoxymethyl groups. |

| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O stretch | 1000 - 1300 | Stretching of the C-O bonds in the ether and phenol moieties. |

Mechanistic Predictions via Computational Tools

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of transition states, reaction intermediates, and reaction energy profiles. For a molecule like Phenol, 4-(methoxymethyl)-2,6-dimethyl-, computational tools could be used to explore various reactions, such as oxidation, electrophilic substitution, or reactions involving the phenolic hydroxyl group.

For example, in the study of antioxidant activity of phenolic compounds, computational methods can be used to calculate bond dissociation enthalpies (BDE) of the O-H bond, which is a key parameter in understanding the radical scavenging ability. A lower BDE indicates a greater ease of hydrogen atom donation to a radical, and thus higher antioxidant potential.

Furthermore, computational studies can model the reaction pathways of, for instance, the oxidation of the phenol to form a phenoxyl radical and its subsequent reactions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. While no specific mechanistic studies on Phenol, 4-(methoxymethyl)-2,6-dimethyl- are readily available, the principles applied to other phenols would be directly transferable.

Future Research Directions and Unexplored Avenues for Phenol, 4 Methoxymethyl 2,6 Dimethyl

Development of Novel Stereoselective Synthetic Pathways

The synthesis of highly functionalized phenolic compounds with precise regiochemical and stereochemical control is a continuing challenge in organic chemistry. nih.gov While methods for producing substituted phenols exist, the development of novel stereoselective synthetic pathways for asymmetrically substituted phenols like 4-(methoxymethyl)-2,6-dimethylphenol is a critical area for future investigation.

Current synthetic strategies often result in mixtures of isomers, necessitating complex purification steps. Future research should focus on the development of catalytic asymmetric methods to introduce the methoxymethyl group, or other functional moieties, with high enantioselectivity. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. nih.govyoutube.com For instance, the adaptation of phosphine-catalyzed reactions could offer a route to highly functionalized and stereochemically defined phenolic derivatives. amanote.com

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Potential Catalyst/Reagent | Desired Outcome |

| Asymmetric C-H Functionalization | Chiral transition metal complexes (e.g., Rh, Pd, Ir) | Direct, enantioselective introduction of the methoxymethyl group or its precursor. |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary attached to the phenol (B47542) or a precursor | Diastereoselective functionalization, followed by removal of the auxiliary. youtube.com |

| Biocatalysis | Engineered enzymes (e.g., P450 monooxygenases, hydrolases) | Enantioselective hydroxylation or etherification of a suitable precursor. |

The successful development of such pathways would not only provide efficient access to enantiomerically pure 4-(methoxymethyl)-2,6-dimethylphenol but also open the door to investigating its chiroptical properties and its potential applications in stereospecific recognition and catalysis.

Integration into Smart Materials and Responsive Systems (Theoretical Frameworks)

"Smart" materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. mdpi.comresearchgate.netgoogle.comnih.gov The incorporation of functional phenolic units into polymers can impart responsive properties. mdpi.com Theoretical frameworks for integrating Phenol, 4-(methoxymethyl)-2,6-dimethyl- into such systems represent a significant area for future research.

The phenolic group can participate in hydrogen bonding and its acidity can be tuned, making it a candidate for pH-responsive materials. mdpi.com The methoxymethyl group offers a site for further functionalization or for triggering release mechanisms. Computational modeling can be employed to design polymers where the steric hindrance and electronic properties of the 4-(methoxymethyl)-2,6-dimethylphenol moiety are harnessed to create specific responses.

Table 2: Theoretical Applications in Smart Materials

| Smart Material Type | Potential Role of Phenol, 4-(methoxymethyl)-2,6-dimethyl- | Triggering Stimulus |

| pH-Responsive Hydrogels | The phenolic hydroxyl group can be deprotonated at a specific pH, altering the polymer's hydrophilicity and swelling behavior. mdpi.com | Change in pH |

| Thermo-responsive Polymers | The bulky dimethylphenyl group could influence the lower critical solution temperature (LCST) of a polymer. | Change in temperature |

| Photo-responsive Materials | The phenolic moiety could be part of a photo-switchable system, where light induces a reversible change in the material's properties. | Light irradiation |

| Antioxidant-Releasing Materials | The hindered phenol can act as a radical scavenger, and its incorporation into a polymer matrix could lead to materials with built-in antioxidant properties. vinatiorganics.com | Oxidative stress |

These theoretical explorations could guide the synthesis of novel smart materials with applications in drug delivery, sensing, and self-healing materials. nih.gov

Advanced Mechanistic Investigations of Complex Reaction Networks

The reactivity of hindered phenols can be complex, involving radical intermediates and multiple competing reaction pathways. vinatiorganics.comacs.orgstabilization-technologies.com For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, the interplay between the phenolic hydroxyl group and the methoxymethyl substituent can lead to intricate reaction networks, particularly in oxidation reactions.

Future research should focus on detailed mechanistic studies to unravel these complexities. This would involve a combination of advanced analytical techniques, such as in-situ spectroscopy and mass spectrometry, with computational modeling. rsc.orgusda.gov Key areas of investigation include:

Oxidative Coupling Reactions: Understanding the formation of dimers and polymers through the coupling of phenoxyl radicals.

Role of the Methoxymethyl Group: Investigating how the methoxymethyl group influences the stability and reactivity of the phenoxyl radical and whether it can participate in intramolecular reactions.

Formation of Quinone Methides: Exploring the conditions under which the corresponding quinone methide can be generated and its subsequent reactivity. nih.gov

A deeper understanding of these reaction networks is crucial for controlling the outcome of reactions involving this compound and for designing it into systems where specific reactivity is desired, such as in antioxidant applications or as a monomer for polymerization. stabilization-technologies.com

Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful tool for the in-silico design and evaluation of new molecules with tailored properties, saving significant time and resources in the laboratory. nih.govyoutube.comacs.orgnih.govacs.orgnih.govmdpi.comresearchgate.net For Phenol, 4-(methoxymethyl)-2,6-dimethyl-, computational methods can be used to design derivatives with fine-tuned electronic, steric, and antioxidant properties.

By systematically modifying the substituents on the aromatic ring or on the methoxymethyl group, it is possible to predict how these changes will affect key properties such as:

Antioxidant Activity: The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key descriptor of antioxidant activity. acs.orgacs.org Computational models can predict how different electron-donating or electron-withdrawing groups will modulate the BDE. nih.govacs.org

Redox Potential: The ease with which the phenol can be oxidized to its corresponding phenoxyl radical can be calculated, providing insight into its reactivity in various chemical and biological systems.

Acidity (pKa): The acidity of the phenolic proton can be tuned by substituents, which is important for applications in pH-responsive materials.

Lipophilicity (logP): This property is crucial for applications in biological systems and can be predicted computationally.

Table 3: Computationally Tunable Properties of Derivatives

| Property | Modifying Substituent | Predicted Effect |

| Increased Antioxidant Activity | Electron-donating groups (e.g., -OCH3, -NH2) at ortho/para positions | Lower O-H Bond Dissociation Enthalpy (BDE) acs.org |

| Decreased Antioxidant Activity | Electron-withdrawing groups (e.g., -NO2, -CN) | Higher O-H Bond Dissociation Enthalpy (BDE) nih.gov |

| Increased Acidity (Lower pKa) | Electron-withdrawing groups | Stabilization of the phenoxide anion |

| Tunable Solubility | Introduction of polar or non-polar groups | Alteration of lipophilicity (logP) |

This in-silico approach will enable the rational design of novel derivatives of Phenol, 4-(methoxymethyl)-2,6-dimethyl- with optimized properties for specific applications, ranging from improved antioxidants to advanced materials components. vinatiorganics.comwelltchemicals.com

Q & A

Q. What are the established synthetic routes for Phenol, 4-(methoxymethyl)-2,6-dimethyl-?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or methoxymethylation of 2,6-dimethylphenol. A plausible route includes:

Protection of the phenolic hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions.

Methoxymethylation via reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., NaH or EtN).

Deprotection using acidic conditions (e.g., HCl in methanol) to regenerate the phenol moiety.

Key challenges include regioselectivity and avoiding over-alkylation. For analogs, substituent steric effects (e.g., tert-butyl groups in related compounds) influence reaction efficiency .

Q. How can spectroscopic techniques characterize Phenol, 4-(methoxymethyl)-2,6-dimethyl-?

Methodological Answer:

- NMR :

- H NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxymethyl (–OCHO–) protons (δ 3.3–4.0 ppm), and methyl groups (δ 2.1–2.5 ppm).

- C NMR: Aromatic carbons (δ 110–150 ppm), methoxymethyl carbons (δ 55–70 ppm), and methyl carbons (δ 20–25 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO; calc. 166.0994). Electron ionization (EI-MS) fragments reveal loss of –OCH or –CHOCH groups .

- IR : Broad O–H stretch (~3200 cm), aromatic C=C (~1600 cm), and C–O–C (~1100 cm).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water. Analogous phenols show logP values ~2.5–3.0, indicating lipophilicity .

- Stability :

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric effects : The 2,6-dimethyl groups create steric hindrance, directing electrophilic substitution to the para position. For example, methoxymethylation occurs at the 4-position due to reduced steric bulk compared to tert-butyl analogs .

- Electronic effects : Electron-donating methyl and methoxymethyl groups activate the aromatic ring, favoring electrophilic attack. Computational studies (DFT) can predict charge distribution and reaction sites .

Q. What computational methods are suitable for modeling the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying pH/temperature.

- Thermochemical data : Use enthalpy of formation (ΔH) and bond dissociation energies (BDE) to assess oxidative stability .

Q. How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR, MS, and IR data with published analogs (e.g., 2,6-dimethylphenol derivatives ).

- Isotopic labeling : Introduce C or H labels to track specific substituents.

- X-ray crystallography : Resolve ambiguities in substituent positioning (if crystalline derivatives are obtainable) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

-

Stepwise monitoring : Use TLC or HPLC to track intermediate purity.

-

Catalyst optimization : Employ Lewis acids (e.g., AlCl) for Friedel-Crafts steps or phase-transfer catalysts for methoxymethylation.

-

Workflow example :

Step Reaction Conditions Yield (%) 1 Phenol protection AcO, pyridine, 0°C 85 2 Methoxymethylation MOM-Cl, NaH, THF, reflux 65 3 Deprotection HCl/MeOH, rt 90 Adapted from methods for similar phenolic ethers .

Data Contradiction Analysis

Q. How to address discrepancies in reported physicochemical properties?

Methodological Answer:

- Source evaluation : Prioritize data from peer-reviewed journals (e.g., CRC Handbook ) over unverified databases.

- Experimental replication : Reproduce key measurements (e.g., melting point, logP) under standardized conditions.

- Case study : Conflicting solubility data may arise from impurities; recrystallize the compound and re-test .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。